tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate
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Overview
Description
tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoro-nitrobenzamido moiety, and an ethylcarbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with 5-fluoro-2-nitrobenzoic acid. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which help in forming the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous-flow reactors could also be explored to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(5-amino-2-nitrobenzamido)ethylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: tert-Butyl 2-aminoethylcarbamate and 5-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The fluoro group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(5-methoxy-2-nitrobenzamido)ethylcarbamate
- tert-Butyl 2-(5-chloro-2-nitrobenzamido)ethylcarbamate
- tert-Butyl 2-(5-bromo-2-nitrobenzamido)ethylcarbamate
Uniqueness
tert-Butyl 2-(5-fluoro-2-nitrobenzamido)ethylcarbamate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H18FN3O5 |
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Molecular Weight |
327.31 g/mol |
IUPAC Name |
tert-butyl N-[2-[(5-fluoro-2-nitrobenzoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H18FN3O5/c1-14(2,3)23-13(20)17-7-6-16-12(19)10-8-9(15)4-5-11(10)18(21)22/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H,17,20) |
InChI Key |
HOPYHTPNPDFBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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